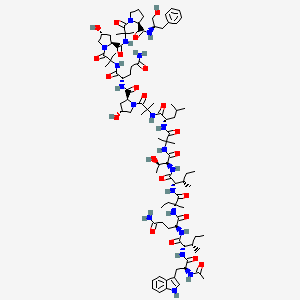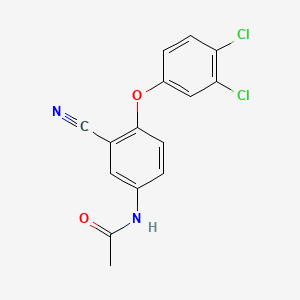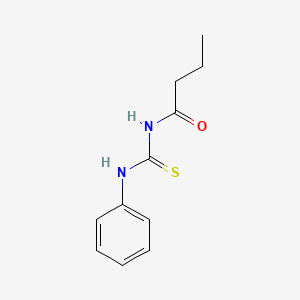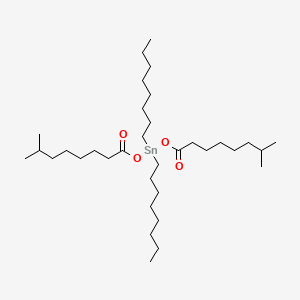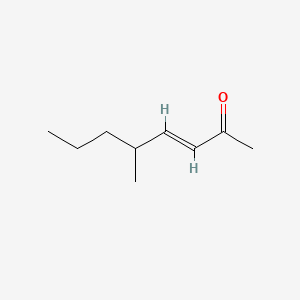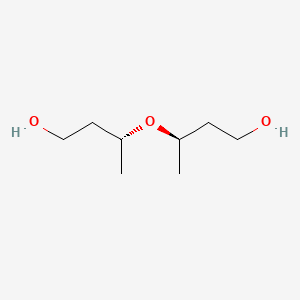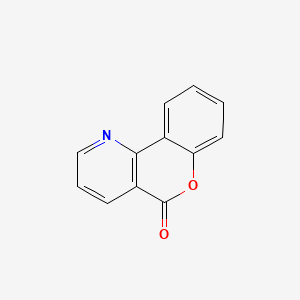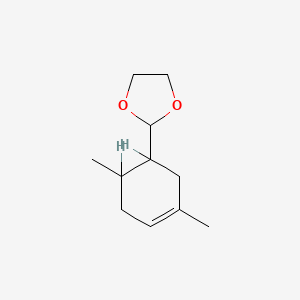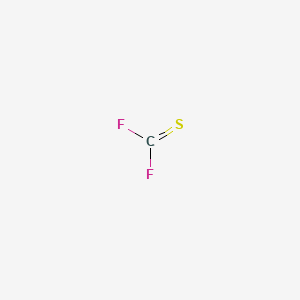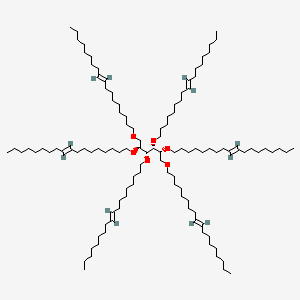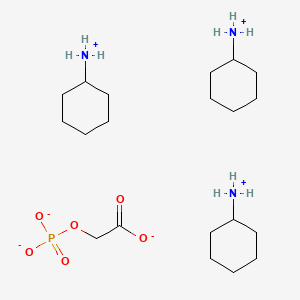
Tris(cyclohexylammonium) (phosphonatooxy)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(cyclohexylammonium) (phosphonatooxy)acetate typically involves the reaction of phosphoglycolic acid with cyclohexylamine under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at a specific temperature and pH to ensure the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes . The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity and quality of the final product. Additionally, strict quality control measures are implemented to monitor the production process and ensure compliance with industry standards.
Análisis De Reacciones Químicas
Types of Reactions
Tris(cyclohexylammonium) (phosphonatooxy)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the phosphonatooxyacetate moiety.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The cyclohexylammonium groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield higher oxidation states of the phosphonatooxyacetate moiety, while substitution reactions can result in the formation of new derivatives with different functional groups .
Aplicaciones Científicas De Investigación
Tris(cyclohexylammonium) (phosphonatooxy)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is employed in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Tris(cyclohexylammonium) (phosphonatooxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function . Additionally, it may interact with cellular membranes and proteins, influencing various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Tris(hydroxyethyl)ammonium (phosphonatooxy)acetate: Similar in structure but with hydroxyethyl groups instead of cyclohexylammonium groups.
Tris(methylammonium) (phosphonatooxy)acetate: Contains methylammonium groups instead of cyclohexylammonium groups.
Uniqueness
Tris(cyclohexylammonium) (phosphonatooxy)acetate is unique due to the presence of cyclohexylammonium groups, which impart specific chemical and physical properties to the compound . These properties make it suitable for specialized applications in various fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
95648-83-2 |
|---|---|
Fórmula molecular |
C20H44N3O6P |
Peso molecular |
453.6 g/mol |
Nombre IUPAC |
cyclohexylazanium;2-phosphonatooxyacetate |
InChI |
InChI=1S/3C6H13N.C2H5O6P/c3*7-6-4-2-1-3-5-6;3-2(4)1-8-9(5,6)7/h3*6H,1-5,7H2;1H2,(H,3,4)(H2,5,6,7) |
Clave InChI |
YIWGEDXSPPWPAI-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C1CCC(CC1)[NH3+].C(C(=O)[O-])OP(=O)([O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


